molecular formula C29H44O8 B191224 Evomonoside CAS No. 508-93-0

Evomonoside

Cat. No. B191224
CAS RN: 508-93-0
M. Wt: 520.7 g/mol
InChI Key: WQMLFJWIKARBFW-BKKMTDGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evomonoside is a potent natural compound used for studying neurological diseases such as Alzheimer’s and Parkinson’s1. It exhibits neuroprotective properties by preventing the formation of amyloid plaques in the brain1. The molecular formula of Evomonoside is C29H44O82.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Evomonoside. However, it’s worth noting that the synthesis of complex molecules often involves multiple steps and requires a deep understanding of organic chemistry.



Molecular Structure Analysis

Evomonoside has a complex molecular structure with a total of 86 bonds, including 42 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 five-membered rings, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ester (aliphatic), 4 hydroxyl groups, and 3 secondary alcohols3.



Chemical Reactions Analysis

The specific chemical reactions involving Evomonoside are not readily available. However, the study of reactive chemicals often involves monitoring reactive intermediates, which can provide vital information in the study of synthetic reaction mechanisms4.



Physical And Chemical Properties Analysis

Evomonoside has a density of 1.3±0.1 g/cm3, a boiling point of 694.6±55.0 °C at 760 mmHg, and a flash point of 225.4±25.0 °C2. It also has a molar refractivity of 135.0±0.4 cm3, a polar surface area of 126 Å2, and a molar volume of 394.8±5.0 cm32.


Scientific Research Applications

Understanding Evomonoside in Extracellular Vesicles Research

Extracellular vesicles (EVs), including exosomes and microvesicles, have emerged as significant mediators of intercellular communication. Researchers like Wiklander et al. (2015) have extensively studied the biodistribution of EVs, finding that they accumulate differently based on cell origin, and can target specific tissues including tumors when modified with specific targeting moieties (Wiklander et al., 2015). Similarly, Vader et al. (2016) highlighted the potential of EVs in drug delivery, emphasizing their ability to overcome natural barriers and possess intrinsic cell targeting properties (Vader et al., 2016).

Role in Cancer and Regenerative Medicine

The role of EVs in cancer therapy and regenerative medicine is a growing area of interest. Armstrong et al. (2017) discussed how EVs can be chemically or biologically modified to enhance their therapeutic capability, including for cancer treatment (Armstrong et al., 2017). Additionally, the work by Fais et al. (2016) suggests that EVs can be used in immune therapy, vaccination trials, and drug delivery, leveraging their biocompatible and stable nature (Fais et al., 2016).

Advances in Extracellular Vesicle Research

György et al. (2015) provided an updated perspective on the use of EVs for therapeutic applications, outlining strategies for loading cargoes into EVs and promoting their stability and targeted delivery (György et al., 2015). In a similar vein, Fuster-Matanzo et al. (2015) emphasized the potential of EVs in regenerative medicine, discussing their roles as unmodified agents or as carriers for targeted drug delivery (Fuster-Matanzo et al., 2015).

Synthesis and Application

Pal'yants et al. (2004) conducted a study on the partial syntheses of evomonoside, along with convallatoxin and periplorhamnoside, by condensing acetylated L-rhamnopyranose orthoacetate with appropriate aglycones (Pal'yants et al., 2004). This research contributes to the broader understanding of evomonoside's potential applications in scientific research.

Safety And Hazards

The safety data sheet for Evomonoside advises against breathing mist, gas, or vapors, and recommends avoiding contact with skin and eyes5. It also suggests using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition5.


Future Directions

While specific future directions for Evomonoside research are not readily available, it’s worth noting that the field of medicinal chemistry is rapidly evolving. New methodologies and technologies are continually being developed, which could potentially impact future research on Evomonoside6.


properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O8/c1-15-23(31)24(32)25(33)26(36-15)37-18-6-9-27(2)17(13-18)4-5-21-20(27)7-10-28(3)19(8-11-29(21,28)34)16-12-22(30)35-14-16/h12,15,17-21,23-26,31-34H,4-11,13-14H2,1-3H3/t15-,17+,18-,19+,20-,21+,23-,24+,25+,26-,27-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMLFJWIKARBFW-BKKMTDGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318097
Record name Evomonoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evomonoside

CAS RN

508-93-0
Record name Evomonoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=508-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Evomonoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,5β)-3-[(6-deoxy-α-L-mannopyranosyl)oxy]-14-hydroxycard-20(22)-enolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Evomonoside
Reactant of Route 2
Evomonoside
Reactant of Route 3
Evomonoside
Reactant of Route 4
Evomonoside
Reactant of Route 5
Evomonoside
Reactant of Route 6
Evomonoside

Citations

For This Compound
119
Citations
WW Zorbach, GD Valiaveedan… - The Journal of Organic …, 1962 - ACS Publications
… and Miescher,7 only 6% of evomonoside (VI) could be obtained after saponification of … evomonoside (VI). Identity of the synthetic material with authentic naturally occurring evomonoside …
Number of citations: 26 pubs.acs.org
JW Hyun, JE Shin, KH Lim, MS Sung, JW Park… - Planta …, 1995 - thieme-connect.com
Thieme E-Journals - Planta Medica / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal Planta Medica Full-text search Full-text …
Number of citations: 23 www.thieme-connect.com
NS Pal'yants, AF Bochkov, NK Abubakirov - Chemistry of Natural …, 1976 - Springer
… Evomonoside C29H4408. The substance was obtained under the conditions of the preceding experiment from 374 mg (1 mmole) of digitoxigenin. The dry residue from the …
Number of citations: 3 link.springer.com
CI Delebinski, S Georgi, S Kleinsimon… - Cell …, 2015 - Wiley Online Library
… These results indicate that bufadienolides proscillaridin A and arenobufagin and cardenolide evomonoside, or related natural compounds might be promising new starting points for …
Number of citations: 24 onlinelibrary.wiley.com
R Wangteeraprasert, V Lipipun… - Phytotherapy …, 2012 - Wiley Online Library
In our continuing efforts to find new antiherpetic agents from plants, an extract prepared from the stems of Carissa spinarum L. was found to possess appreciable activity against herpes …
Number of citations: 57 onlinelibrary.wiley.com
IF Makarevich - Chemistry of Natural Compounds, 1972 - Springer
… to those of the known glycoside evomonoside [5] - digitoxigenin 3fl-OaL-rhamnopyranoside (II). The results of a direct comparison of M-72 with the evomonoside that we had obtained [6…
Number of citations: 4 link.springer.com
BK Attioua, VA Adiko, H Rhamiarantsoa… - Int. J. Chem …, 2018 - academia.edu
… The first one, Evomonoside, was known and the second one, 3b-O-[5 (3, 4-dihydroxy-5-methyltetrahydrofuran-2-yloxy) digitoxopyranosyl-2-yloxy]-5-en-14b-hydroxy-…
Number of citations: 1 www.academia.edu
S Paula, MR Tabet, WJ Ball - Biochemistry, 2005 - ACS Publications
… For the selected set of 37 cardiac glycosides (structures in Table 1), the experimentally determined RBAs covered a range of more than 3 orders of magnitude with evomonoside (RBA = …
Number of citations: 113 pubs.acs.org
JS Kaunda, YJ Zhang - Natural products and bioprospecting, 2017 - Springer
… spinarum [34], the cardiac glycoside evomonoside (23) was found to be the only antiherpetic principle, showing moderate activity against herpes simplex virus (HSV) types I and II in the …
Number of citations: 61 link.springer.com
FG Henderson, KK Chen - Journal of Medicinal Chemistry, 1962 - ACS Publications
… Similarly, digitoxigenin-aD-rhamnoside is barely one-half as active as the -L-rhamnoside (evomonoside). Most of the glycosides of the first four cardenolides (I to IV, Table II) are more …
Number of citations: 18 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.